An In-depth Technical Guide to the Synthesis of 1-Benzoyl-3-phenyl-2-thiourea
An In-depth Technical Guide to the Synthesis of 1-Benzoyl-3-phenyl-2-thiourea
Introduction: 1-Benzoyl-3-phenyl-2-thiourea, also known as N-(phenylcarbamothioyl)benzamide, is a derivative of thiourea with the chemical formula C₁₄H₁₂N₂OS.[1][2] This class of compounds, acylthioureas, is of significant interest in medicinal chemistry and materials science due to their wide range of biological activities, including potential anticancer properties, and their utility as ligands for metal extraction.[3][4] This guide provides a comprehensive overview of the prevalent synthesis protocols, quantitative data, and experimental details for researchers and professionals in drug development.
Synthesis Pathway
The most common and efficient method for synthesizing 1-benzoyl-3-phenyl-2-thiourea involves a two-step, one-pot reaction. The process begins with the formation of a benzoyl isothiocyanate intermediate, which is subsequently reacted with aniline without the need for isolation.
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Formation of Benzoyl Isothiocyanate : Benzoyl chloride is reacted with a thiocyanate salt, typically ammonium thiocyanate or potassium thiocyanate, in a suitable solvent like acetone or benzene.[4][5][6] This reaction proceeds via nucleophilic acyl substitution, forming benzoyl isothiocyanate and a salt byproduct (e.g., ammonium chloride), which often precipitates from the solution.[6]
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Reaction with Aniline : The freshly prepared benzoyl isothiocyanate solution is then treated with aniline. The amine group of aniline acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the final 1-benzoyl-3-phenyl-2-thiourea product.[5][6]
Variations of this protocol exist, including microwave-assisted methods that significantly reduce reaction times.[7]
Quantitative Data Summary
The following tables summarize the quantitative parameters from various reported synthesis protocols.
Table 1: Reagent Quantities and Reaction Conditions
| Protocol Reference | Benzoyl Chloride (molar eq.) | Thiocyanate Salt (molar eq.) | Aniline (molar eq.) | Solvent | Conditions | Time |
| Organic Syntheses[5] | 1.0 (0.2 mol) | 1.1 (NH₄SCN) | 1.0 (0.2 mol) | Acetone | Reflux | ~15 min |
| US Patent 3637787A[6] | 1.0 (2.0 mol) | 1.0 (NH₄SCN) | 1.0 (2.0 mol) | Acetone | Reflux | ~3 hours |
| Microwave-Assisted[7] | 1.0 (2.5 mmol) | 1.0 (NH₄SCN) | 1.0 (2.5 mmol) | Trichloromethane | PEG-400, Microwave | 4 min |
| Benzene Solvent[4] | 1.0 (0.5 mol) | 1.0 (KSCN) | 1.0 (0.5 mol) | Benzene | Reflux | 12 hours |
Table 2: Product Yield and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂N₂OS | [1][2] |
| Molecular Weight | 256.32 g/mol | [1][2] |
| CAS Number | 4921-82-8 | [1][2] |
| Appearance | Yellow precipitate (crude), White plates (recrystallized) | [5] |
| Melting Point | 151–153 °C | [5] |
| Melting Point | 147 °C | [6] |
| Yield (Conventional) | 76-85% | [5][6] |
| Yield (Recrystallized) | 75% | [4] |
Experimental Protocols
Protocol 1: Conventional Synthesis in Acetone
This protocol is adapted from the well-established procedure in Organic Syntheses.[5]
Materials:
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Ammonium thiocyanate (17 g, 0.22 mol)
-
Benzoyl chloride (28.2 g, 0.2 mol)
-
Aniline (18.6 g, 0.2 mol)
-
Dry Acetone (150 ml)
-
Water (1.5 L)
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Equipment: 500-ml three-necked flask, reflux condenser, mechanical stirrer, dropping funnel.
Procedure:
-
Place ammonium thiocyanate (17 g) and dry acetone (100 ml) into the three-necked flask equipped with a stirrer and reflux condenser.[5]
-
With continuous stirring, add benzoyl chloride (28.2 g) through the dropping funnel. An exothermic reaction may occur.[6]
-
After the addition is complete, reflux the mixture for 5 minutes. A white precipitate of ammonium chloride may form.[5][6]
-
Add a solution of aniline (18.6 g) in dry acetone (50 ml) at a rate that maintains a gentle reflux.[5]
-
After the aniline addition is complete, pour the reaction mixture carefully into 1.5 L of cold water while stirring.[5]
-
A yellow precipitate of 1-benzoyl-3-phenyl-2-thiourea will form.[5]
-
Collect the solid product by filtration.
-
For purification, the crude product can be recrystallized from ethanol to yield white crystalline plates.[5] The reported yield of recrystallized product is 76%.[5]
Protocol 2: Microwave-Assisted Synthesis
This rapid protocol is adapted from a method utilizing microwave irradiation and a phase-transfer catalyst.[7]
Materials:
-
Benzoyl chloride (2.5 mmol)
-
Ammonium thiocyanate (2.5 mmol)
-
Aniline (2.5 mmol)
-
Polyethylene glycol-400 (PEG-400)
-
Trichloromethane (10 ml)
-
Water (15 ml)
-
Anhydrous MgSO₄
Procedure:
-
In a reaction vessel suitable for microwave synthesis, combine benzoyl chloride (2.5 mmol), ammonium thiocyanate (2.5 mmol), and a catalytic amount of PEG-400 in trichloromethane (5 ml).[7]
-
Irradiate the mixture in a microwave synthesizer for 2 minutes.[7]
-
Add a solution of aniline (2.5 mmol) in trichloromethane (5 ml) dropwise over 2 minutes and continue irradiation for an additional 2 minutes.[7]
-
After cooling to room temperature, add water (15 ml) and separate the organic layer.[7]
-
Wash the aqueous phase with trichloromethane (2 x 5 ml).[7]
-
Combine the organic layers and dry over anhydrous MgSO₄.[7]
-
Remove the solvent by evaporation under reduced pressure to afford the product.[7]
-
Recrystallize from ethanol to obtain the analytically pure compound.[7]
Visualizations
Synthesis Workflow
The following diagram illustrates the overall experimental workflow for the synthesis and purification of 1-benzoyl-3-phenyl-2-thiourea.
Caption: Experimental workflow for the synthesis of 1-benzoyl-3-phenyl-2-thiourea.
Chemical Reaction Pathway
This diagram outlines the two primary chemical steps in the synthesis.
References
- 1. scbt.com [scbt.com]
- 2. N'-Phenyl-N-benzoylthiourea | C14H12N2OS | CID 728148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
